

comparative analysis of 11-Methyltetradecanoyl-CoA levels in different species

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Compound of Interest

Compound Name: 11-Methyltetradecanoyl-CoA

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A Comparative Guide to Branched-Chain Fatty Acyl-CoA Levels and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA derivatives across different species. While specific quantitative data for **11-Methyltetradecanoyl-CoA** remains elusive in publicly available literature, this document synthesizes the current understanding of the broader BCFA class, offering insights into their distribution, biosynthesis, and analytical methodologies.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids are a class of fatty acids characterized by one or more methyl branches along their carbon chain.[1][2] These lipids are integral components of cell membranes and are involved in various metabolic and signaling pathways.[3] Their presence and abundance vary significantly across the biological kingdom, with notable concentrations found in bacteria, ruminants, and humans.[1][4] The structural diversity of BCFAs, including iso-and anteiso-forms, contributes to their unique physicochemical properties, such as lower melting points and altered membrane fluidity compared to their straight-chain counterparts.[2]



Comparative Distribution of Branched-Chain Fatty Acids

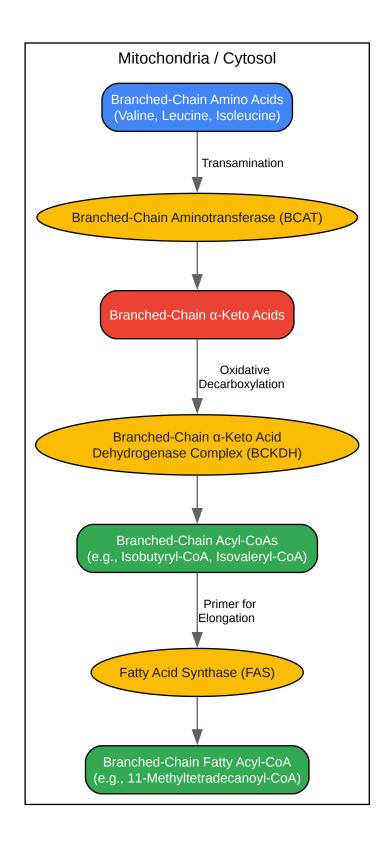
While specific data for **11-Methyltetradecanoyl-CoA** is not available, the general distribution of BCFAs has been characterized in several species.

Species/Group	Primary Location of BCFAs	Common Types	Noteworthy Roles
Bacteria	Cell Membranes	Iso- and anteiso-fatty acids	Maintenance of membrane fluidity and permeability.[2][4]
Ruminants (e.g., cattle, sheep)	Milk fat, adipose tissue	Monomethyl BCFAs	Contribution to the characteristic flavor of meat and dairy products.[1][4]
Humans	Vernix caseosa (in newborns), gut microbiota, dairy product consumers	Various BCFAs from diet and microbial synthesis	Potential role in gut health and development.[1]

Biosynthesis of Branched-Chain Fatty Acyl-CoAs

The biosynthesis of BCFAs is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[4] The general pathway involves the conversion of BCAAs into their corresponding α -keto acids, which then serve as primers for the fatty acid synthesis machinery, leading to the formation of branched-chain acyl-CoAs.





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Caption: Generalized biosynthetic pathway of branched-chain fatty acyl-CoAs from branched-chain amino acids.

Experimental Protocols for Acyl-CoA Analysis

The quantification of acyl-CoA species, including branched-chain variants, is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the detection and quantification of these low-abundance molecules.

- 1. Sample Preparation and Extraction:
- Objective: To efficiently extract acyl-CoAs from biological matrices while minimizing degradation.
- Protocol:
 - Homogenize tissue or cell samples in a cold solvent mixture, typically containing an organic solvent (e.g., methanol, acetonitrile) and an acidic aqueous buffer to precipitate proteins and quench enzymatic activity.
 - Incorporate internal standards, ideally stable isotope-labeled versions of the analytes of interest, to correct for extraction losses and matrix effects.
 - Centrifuge the homogenate to pellet precipitated proteins and cellular debris.
 - Collect the supernatant containing the acyl-CoAs.
 - The extract can be further purified using solid-phase extraction (SPE) to remove interfering substances.

2. LC-MS/MS Analysis:

- Objective: To separate and quantify individual acyl-CoA species.
- Protocol:
 - Inject the prepared extract onto a reverse-phase liquid chromatography column.



- Elute the acyl-CoAs using a gradient of mobile phases, typically water with a low concentration of an ion-pairing agent (e.g., formic acid, ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol).
- Introduce the eluent into a tandem mass spectrometer operating in positive ion mode.
- Utilize selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each targeted acyl-CoA, ensuring high specificity.
- Quantify the analytes by comparing the peak areas of the endogenous compounds to those of the internal standards and a standard curve generated with known concentrations of authentic standards.



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